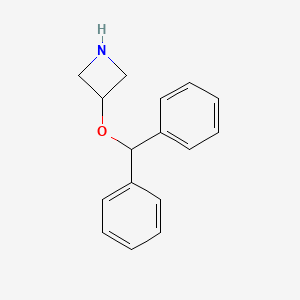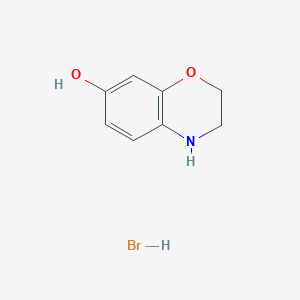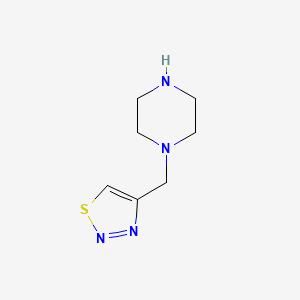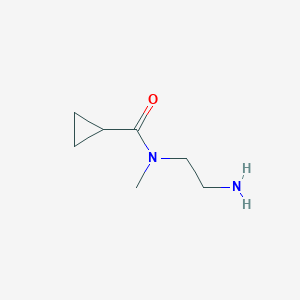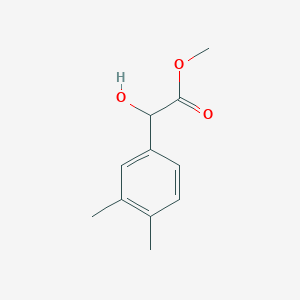
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclopentyloxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluorobenzene followed by the introduction of the cyclopentyloxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
化学反応の分析
Types of Reactions
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the oxidation state of other substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism by which 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-fluorobenzene exerts its effects depends on its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity for certain proteins or enzymes. The cyclopentyloxyethyl group can also affect the compound’s solubility and membrane permeability, impacting its overall bioactivity.
類似化合物との比較
Similar Compounds
1-(2-Bromoethyl)-2-fluorobenzene: Lacks the cyclopentyloxy group, which can affect its reactivity and applications.
1-(2-Chloro-1-(cyclopentyloxy)ethyl)-2-fluorobenzene: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene: The fluorine atom is positioned differently, which can affect the compound’s electronic properties and reactivity.
Uniqueness
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-fluorobenzene is unique due to the combination of its substituents, which confer specific chemical properties and potential applications that are distinct from those of similar compounds. The presence of both bromine and fluorine atoms, along with the cyclopentyloxyethyl group, provides a versatile platform for further chemical modifications and applications in various fields of research.
特性
分子式 |
C13H16BrFO |
|---|---|
分子量 |
287.17 g/mol |
IUPAC名 |
1-(2-bromo-1-cyclopentyloxyethyl)-2-fluorobenzene |
InChI |
InChI=1S/C13H16BrFO/c14-9-13(16-10-5-1-2-6-10)11-7-3-4-8-12(11)15/h3-4,7-8,10,13H,1-2,5-6,9H2 |
InChIキー |
BECTXIZDHNEEHC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC(CBr)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


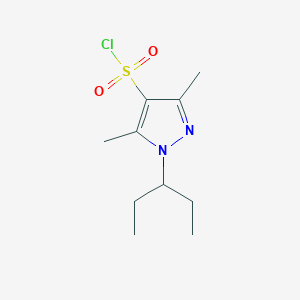

![3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13522573.png)
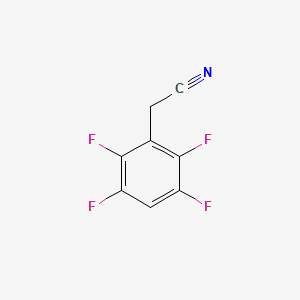
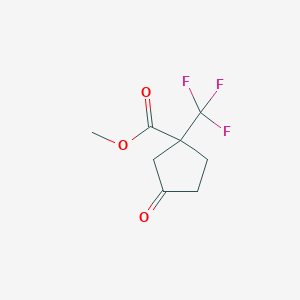

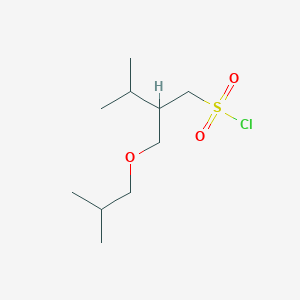
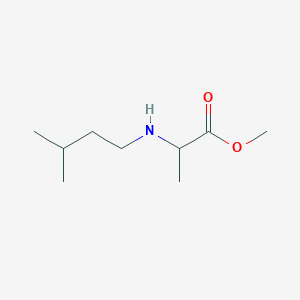
![1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole](/img/structure/B13522612.png)
